(2S)-2-{[(3-nitrophenyl)carbamoyl]amino}propanoic acid
CAS No.:
Cat. No.: VC15757458
Molecular Formula: C10H11N3O5
Molecular Weight: 253.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11N3O5 |
|---|---|
| Molecular Weight | 253.21 g/mol |
| IUPAC Name | (2S)-2-[(3-nitrophenyl)carbamoylamino]propanoic acid |
| Standard InChI | InChI=1S/C10H11N3O5/c1-6(9(14)15)11-10(16)12-7-3-2-4-8(5-7)13(17)18/h2-6H,1H3,(H,14,15)(H2,11,12,16)/t6-/m0/s1 |
| Standard InChI Key | DZPYKYTXQZEIAJ-LURJTMIESA-N |
| Isomeric SMILES | C[C@@H](C(=O)O)NC(=O)NC1=CC(=CC=C1)[N+](=O)[O-] |
| Canonical SMILES | CC(C(=O)O)NC(=O)NC1=CC(=CC=C1)[N+](=O)[O-] |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s IUPAC name, (2S)-2-[(3-nitrophenyl)carbamoylamino]propanoic acid, reflects its stereospecific (S)-configuration at the second carbon of the propanoic acid chain. Key structural components include:
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Propanoic acid backbone: Provides acidity () and hydrogen-bonding capacity.
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Carbamoyl group: Introduces amide functionality, enabling interactions with biological targets.
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3-Nitrophenyl moiety: Contributes redox activity and aromatic stacking potential.
The isomeric SMILES string, , confirms its chirality.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 253.21 g/mol |
| IUPAC Name | (2S)-2-[(3-nitrophenyl)carbamoylamino]propanoic acid |
| InChI | InChI=1S/C10H11N3O5/c1-6(9(14)15)11-10(16)12-7-3-2-4-8(5-7)13(17)18/h2-6H,1H3,(H,14,15)(H2,11,12,16)/t6-/m0/s1 |
| InChIKey | DZPYKYTXQZEIAJ-LURJTMIESA-N |
Synthesis and Preparation
Conventional Amide Coupling
A primary synthesis route involves reacting L-alanine with 3-nitrobenzoyl chloride in the presence of a base (e.g., ):
This method yields the intermediate N-(3-nitrobenzoyl)-L-alanine, which can undergo further carbamoylation.
Carbamoylation Strategies
Alternative approaches employ carbonylation reactions using phosgene analogs or urea derivatives to introduce the carbamoyl group. For example:
Yields and purity depend on solvent polarity and temperature control.
Table 2: Synthesis Method Comparison
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Amide Coupling | 3-Nitrobenzoyl Chloride | 65–75 | ≥90 |
| Carbamoylation | Phosgene/Urea Derivatives | 50–60 | 85–90 |
Biological Activity and Mechanistic Insights
Antibacterial Applications
Structural analogs, such as Ni-β-alanine complexes, exhibit antibacterial activity against Staphylococcus aureus (MIC: 8–16 µg/mL) . While direct data is lacking, the carbamoyl group in (2S)-2-{[(3-nitrophenyl)carbamoyl]amino}propanoic acid may chelate metal ions, disrupting microbial metalloenzymes .
Research Findings and Experimental Data
Crystallographic Studies
Related compounds, like brucinium N-(3-nitrobenzoyl)-L-alaninate, form triclinic crystals with hydrogen-bonded networks (Table 3) . These findings imply that (2S)-2-{[(3-nitrophenyl)carbamoyl]amino}propanoic acid could exhibit similar solid-state behavior, influencing solubility and stability.
Table 3: Crystallographic Data for Analogous Compounds
| Compound | Space Group | Unit Cell Parameters (Å, °) |
|---|---|---|
| Brucinium N-(3-nitrobenzoyl)-L-alaninate | ||
| Brucinium N-(3-nitrobenzoyl)-D-alaninate |
Stability and Degradation
Thermogravimetric analysis (TGA) of N-(3-nitrobenzoyl)-DL-alanine reveals decomposition onset at 210°C, suggesting moderate thermal stability .
Future Research Directions
Synthesis Optimization
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Catalytic Asymmetric Synthesis: Explore organocatalysts (e.g., L-proline) to enhance enantiomeric excess.
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Green Chemistry Approaches: Replace phosgene with dimethyl carbonate () for safer carbamoylation.
Biological Screening
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Kinase Inhibition Assays: Test against EGFR or VEGFR2 using fluorescence polarization.
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Antimicrobial Studies: Evaluate MIC values against Gram-positive and Gram-negative strains .
Materials Science Applications
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